molecular formula C18H24N4OS B7532702 N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide

Cat. No. B7532702
M. Wt: 344.5 g/mol
InChI Key: WEJZOVWZQDLBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide, also known as BZT, is a synthetic compound that belongs to the family of piperidine derivatives. BZT has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This results in an increase in the levels of dopamine in the brain, which can have various effects on the body. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been shown to have a higher affinity for the dopamine transporter than other drugs, such as cocaine and amphetamine.
Biochemical and Physiological Effects:
N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects on the body. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been shown to increase the levels of dopamine in the brain, which can result in an increase in mood, motivation, and reward-seeking behavior. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has several advantages for lab experiments. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has also been shown to have a longer half-life than other drugs, such as cocaine and amphetamine. However, N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment to synthesize and study the compound.

Future Directions

There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has also been studied for its potential use as a tool for studying the dopamine system and its role in various neurological disorders. Further research is needed to fully understand the potential applications of N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide in scientific research and clinical practice.
Conclusion:
In conclusion, N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has several advantages for lab experiments, such as its long half-life and high affinity for the dopamine transporter. However, N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide also has some limitations, such as its potential toxicity and the need for specialized equipment to synthesize and study the compound. Further research is needed to fully understand the potential applications of N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide in scientific research and clinical practice.

Synthesis Methods

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide to form 4-ethylthiadiazole-5-carboxylic acid hydrazide. The second step involves the reaction of 4-ethylthiadiazole-5-carboxylic acid hydrazide with benzylpiperidine to form N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been shown to have a high affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide has been used as a tool to study the dopamine system and its role in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-2-16-17(24-21-20-16)18(23)19-12-14-8-10-22(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZOVWZQDLBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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